8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
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Overview
Description
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one can be achieved through various methods. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production methods for 8-Oxa-1,4-diaza-spiro[5 the Prins cyclization reaction offers a scalable approach for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with a different arrangement of functional groups.
Uniqueness
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This arrangement imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-oxa-1,4-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)2-1-5-12-6-8/h10H,1-6H2,(H,9,11) |
InChI Key |
XKROONATNAPQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC1)C(=O)NCCN2 |
Origin of Product |
United States |
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